D-Erythrose 4-phosphate sodium salt

Übersicht

Beschreibung

D-Erythrose 4-phosphate sodium salt is a phosphate sodium of the simple sugar Erythrose . It is used as a substrate to identify, differentiate and characterize various synthases that initiate the shikimate pathway in microorganisms and plants . It is also an intermediate in the pentose phosphate pathway, as well as the biosynthesis of phenylalanine, tyrosine, tryptophan, and metabolism of vitamin B6 .

Synthesis Analysis

Erythritol is converted into D-erythrose-4-phosphate through a set of reactions that involve three isomerases . D-erythrose 4-phosphate sodium (D-EPPS) is a phosphoenolpyruvate analog and an inhibitor of chorismate mutase, which is an enzyme that catalyzes the conversion of D-arabinose 5-phosphate to D-erythrose 4-phosphate .

Molecular Structure Analysis

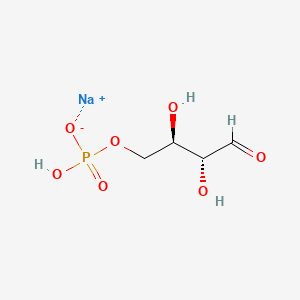

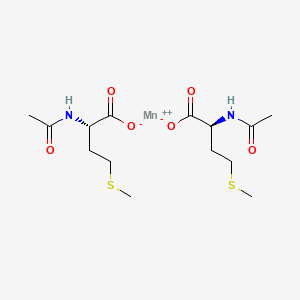

The empirical formula of D-Erythrose 4-phosphate sodium salt is C4H8NaO7P . The molecular weight is 222.07 g/mol . The SMILES string representation is [Na+]. [H]C (=O) [C@H] (O) [C@H] (O)COP (O) ( [O-])=O .

Chemical Reactions Analysis

D-Erythrose 4-phosphate sodium is a key part of the pentose phosphate pathway and acts as an intermediate not only for pentose phosphate, but for phenylalanine, tyrosine, tryptophan, and vitamin B6 metabolism as well .

Physical And Chemical Properties Analysis

D-Erythrose 4-phosphate sodium salt is a white to off-white powder . It has a concentration of ≥60% (enzymatic) and impurities of ≤10% water . It is soluble in water at 50 mg/mL, clear to slightly hazy, colorless to faintly yellow . The storage temperature is −20°C .

Wissenschaftliche Forschungsanwendungen

Substrate for Aldolases

D-Erythrose 4-phosphate (E4P) is used as a substrate to identify, differentiate, and characterize 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase(s) . Aldolases are enzymes that catalyze the cleavage of carbon-carbon bonds in aldol compounds. In this context, E4P can help researchers understand the function and behavior of KDPGal aldolases.

Substrate for Synthases

E4P is also used as a substrate to identify, differentiate, and characterize 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) synthase(s) . These synthases are key enzymes that initiate the shikimate pathway in microorganisms and plants. The shikimate pathway is responsible for the biosynthesis of aromatic amino acids, and E4P can help in studying this pathway.

Study of Shikimate Pathway

The shikimate pathway is an important metabolic pathway present in microorganisms and plants but not in animals. E4P, being a key substrate in this pathway, is used in research to study the shikimate pathway .

Glyceraldehyde-3-phosphate Dehydrogenase Research

E4P may be used as a substrate to identify, differentiate, and characterize glyceraldehyde-3-phosphate dehydrogenase(s) (GAPDH) involved in surface antigen and virulence factor development in pathogenic microorganisms .

Malaria Research

In malaria research, E4P is used as an inhibitor of the PfPdx1 component of the PLP (pyridoxal 5′-phosphate) synthase enzymatic complex responsible for the de novo synthesis of vitamin B6 in Plasmodium falciparum . This makes E4P a valuable tool in the development of new antimalarial drugs.

Vitamin B6 Synthesis

E4P plays a crucial role in the de novo synthesis of vitamin B6 . Vitamin B6 is an essential nutrient involved in protein metabolism and cognitive development. Therefore, E4P can be used in research related to these areas.

Wirkmechanismus

Target of Action

D-Erythrose 4-phosphate sodium salt primarily targets enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase , glucose-6-phosphate isomerase , and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical pathways, including the shikimate pathway and the pentose phosphate pathway.

Mode of Action

D-Erythrose 4-phosphate sodium salt interacts with its targets by serving as a substrate for these enzymes. It is involved in the catalysis of reactions that lead to the formation of important intermediates in various biochemical pathways .

Biochemical Pathways

D-Erythrose 4-phosphate sodium salt is an intermediate in the pentose phosphate pathway and plays a significant role in the biosynthesis of phenylalanine, tyrosine, tryptophan, and the metabolism of vitamin B6 . It is also involved in the shikimate pathway , which is essential for the synthesis of aromatic amino acids in microorganisms and plants .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The action of D-Erythrose 4-phosphate sodium salt results in the production of important biochemical intermediates. These intermediates are crucial for various cellular processes, including the synthesis of amino acids and the metabolism of certain vitamins .

Action Environment

The action of D-Erythrose 4-phosphate sodium salt can be influenced by various environmental factors. For instance, it is known to be stable under normal temperatures . Direct contact with the compound should be avoided due to its potential irritant properties .

Safety and Hazards

In case of skin contact with D-Erythrose 4-phosphate sodium salt, it is advised to take off immediately all contaminated clothing and rinse skin with water . If inhaled, move the victim into fresh air . If swallowed, rinse mouth with water and do not induce vomiting . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

Zukünftige Richtungen

D-Erythrose 4-phosphate sodium salt is used for R&D purposes . It is a key part of the pentose phosphate pathway and acts as an intermediate not only for pentose phosphate, but for phenylalanine, tyrosine, tryptophan, and vitamin B6 metabolism as well . This suggests potential future directions in the study of these metabolic pathways.

Eigenschaften

IUPAC Name |

sodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBADMPNGAKHM-RFKZQXLXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718704 | |

| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Erythrose 4-phosphate sodium salt | |

CAS RN |

103302-15-4 | |

| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

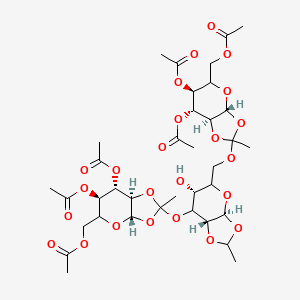

![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)

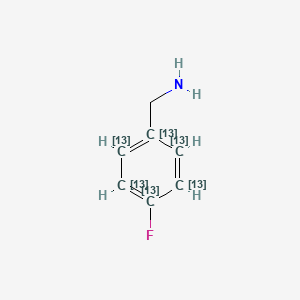

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)